

# An In-depth Technical Guide to 4-Aminomethylindole (CAS: 3468-18-6)

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## Compound of Interest

Compound Name: 4-Aminomethylindole

Cat. No.: B029799

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## Introduction

**4-Aminomethylindole**, with the CAS number 3468-18-6, is a versatile heterocyclic amine that serves as a crucial building block in medicinal chemistry and materials science. Its indole scaffold is a privileged structure in numerous biologically active compounds, making **4-aminomethylindole** a significant starting material for the synthesis of novel drug candidates. This technical guide provides a comprehensive overview of its chemical properties, synthesis, applications, and relevant biological pathways.

## Chemical and Physical Properties

**4-Aminomethylindole**, also known as (1H-indol-4-yl)methanamine, is a white to orange crystalline solid.<sup>[1]</sup> It is characterized by the chemical formula  $C_9H_{10}N_2$  and a molecular weight of approximately 146.19 g/mol.

Table 1: Physicochemical Properties of **4-Aminomethylindole**

Property	Value	Reference(s)
CAS Number	3468-18-6	[1]
Molecular Formula	C <sub>9</sub> H <sub>10</sub> N <sub>2</sub>	[1]
Molecular Weight	146.19 g/mol	[2]
Appearance	White to orange powder or solids	
Melting Point	130-135 °C	[2]
Solubility	Soluble in Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and Ethanol.	[1]
Storage Conditions	0-8°C, protect from light.	

Table 2: Chemical Identifiers

Identifier	Value	Reference(s)
IUPAC Name	(1H-indol-4-yl)methanamine	[2]
Synonyms	4-(Aminomethyl)indole, 1H-Indole-4-methanamine, NSC 131886	[1]
SMILES	<chem>C1=CC(=C2C=CNC2=C1)CN</chem>	[2]
InChI	InChI=1S/C9H10N2/c10-6-7-2-1-3-9-8(7)4-5-11-9/h1-5,11H,6,10H2	[2]

## Spectroscopic Data

While a dedicated, published full spectrum for **4-Aminomethylindole** is not readily available in the searched resources, the following are the expected characteristic spectroscopic features based on its structure and data from related indole compounds.

### 3.1. $^1\text{H}$ NMR Spectroscopy

The proton NMR spectrum of **4-aminomethylindole** in a suitable deuterated solvent (e.g., DMSO- $\text{d}_6$ ) is expected to show distinct signals for the aromatic protons of the indole ring, the methylene protons of the aminomethyl group, and the amine protons. The indole NH proton will likely appear as a broad singlet at a downfield chemical shift.

### 3.2. $^{13}\text{C}$ NMR Spectroscopy

The carbon-13 NMR spectrum will exhibit nine distinct signals corresponding to the carbon atoms of the indole ring and the aminomethyl group. The chemical shifts will be influenced by the electron-donating and withdrawing effects of the substituents.

### 3.3. Infrared (IR) Spectroscopy

The IR spectrum of **4-aminomethylindole** is expected to display characteristic absorption bands for the N-H stretching of the primary amine and the indole N-H group, C-H stretching of the aromatic and methylene groups, and C=C stretching of the aromatic ring.

### 3.4. Mass Spectrometry (MS)

In an electron ionization (EI) mass spectrum, **4-aminomethylindole** would be expected to show a prominent molecular ion peak ( $\text{M}^+$ ) at  $m/z$  146. Fragmentation would likely involve the loss of the aminomethyl group or cleavage of the indole ring.

## Synthesis Protocols

A common and effective method for the synthesis of **4-aminomethylindole** involves the reduction of a suitable precursor, such as 4-cyanoindole. The use of a strong reducing agent like lithium aluminum hydride (LAH) is a standard procedure for converting nitriles to primary amines.<sup>[3][4][5]</sup>

## Experimental Protocol: Reduction of 4-Cyanoindole to 4-Aminomethylindole

This protocol is a plausible synthetic route based on established chemical transformations.

#### Materials:

- 4-Cyanoindole
- Lithium aluminum hydride (LAH)
- Anhydrous tetrahydrofuran (THF)
- Anhydrous diethyl ether
- Sulfuric acid (concentrated)
- Sodium hydroxide (pellets)
- Water (distilled)
- Round-bottom flask
- Reflux condenser
- Dropping funnel
- Magnetic stirrer
- Heating mantle
- Ice bath

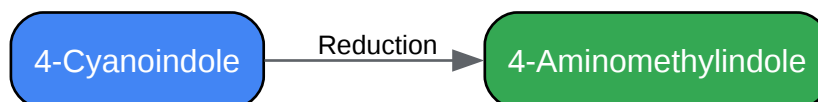
#### Procedure:

- Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel is set up in a fume hood.
- LAH Suspension: Anhydrous tetrahydrofuran (THF) is added to the flask, followed by the careful, portion-wise addition of lithium aluminum hydride (LAH) under a nitrogen atmosphere to create a suspension.
- Addition of Precursor: A solution of 4-cyanoindole in anhydrous THF is prepared and added dropwise to the LAH suspension via the dropping funnel. The addition rate should be

controlled to maintain a gentle reflux.

- **Reaction:** After the addition is complete, the reaction mixture is heated to reflux and stirred for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- **Work-up:** After the reaction is complete, the flask is cooled in an ice bath. The excess LAH is quenched by the slow, sequential addition of water, followed by a 15% aqueous sodium hydroxide solution, and then more water. This is known as the Fieser work-up.
- **Isolation:** The resulting granular precipitate is filtered off and washed with diethyl ether. The combined organic filtrates are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield crude **4-aminomethylindole**.
- **Purification:** The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system.

1) LiAlH<sub>4</sub>, THF  
2) H<sub>2</sub>O work-up



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Synthesis of **4-Aminomethylindole**.

## Applications in Drug Development

**4-Aminomethylindole** is a valuable intermediate in the synthesis of various pharmacologically active compounds, particularly those targeting the central nervous system.

## Dopamine Receptor Antagonists

**4-Aminomethylindole** serves as a precursor for the synthesis of dopamine D<sub>2</sub> receptor antagonists. These compounds are of interest for the treatment of various neurological and

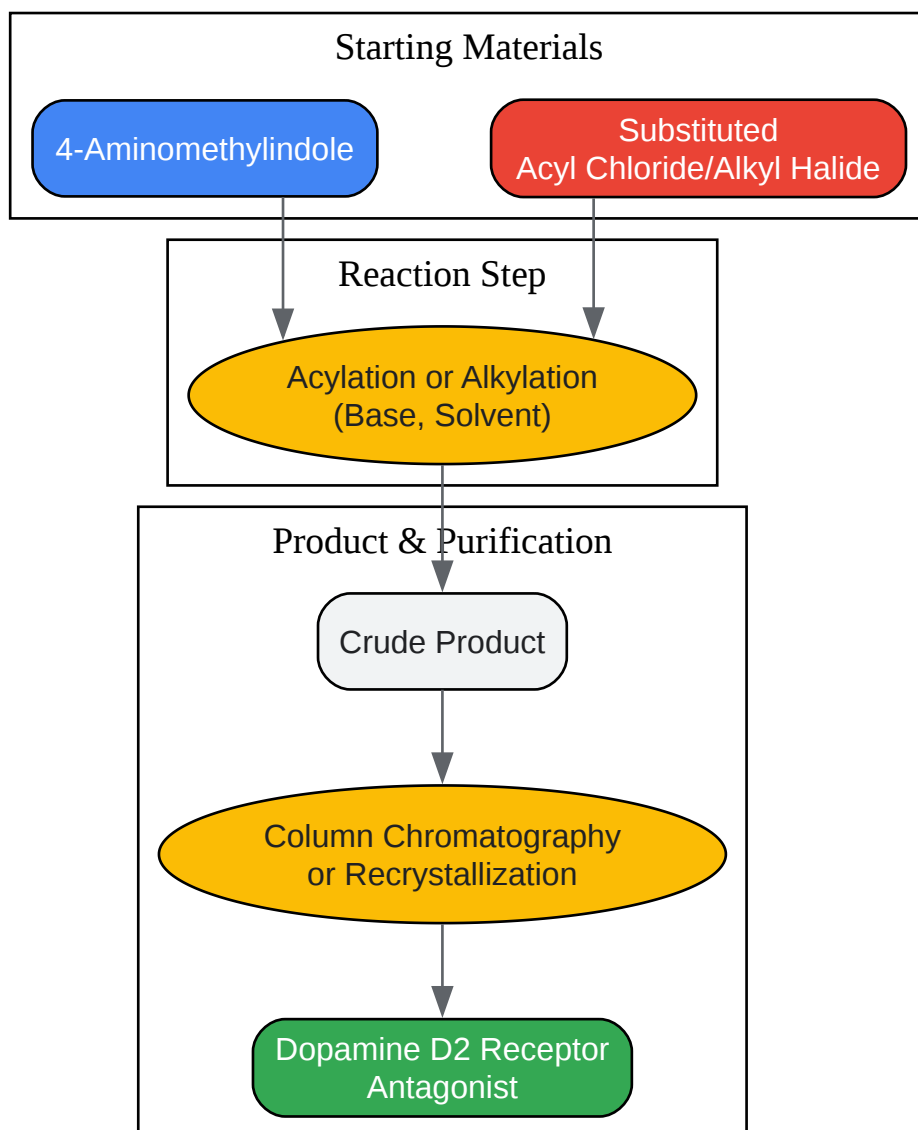
psychiatric disorders. The synthesis often involves the reaction of **4-aminomethylindole** with a suitable electrophile to introduce the desired pharmacophore.[\[6\]](#)[\[7\]](#)[\[8\]](#)[\[9\]](#)

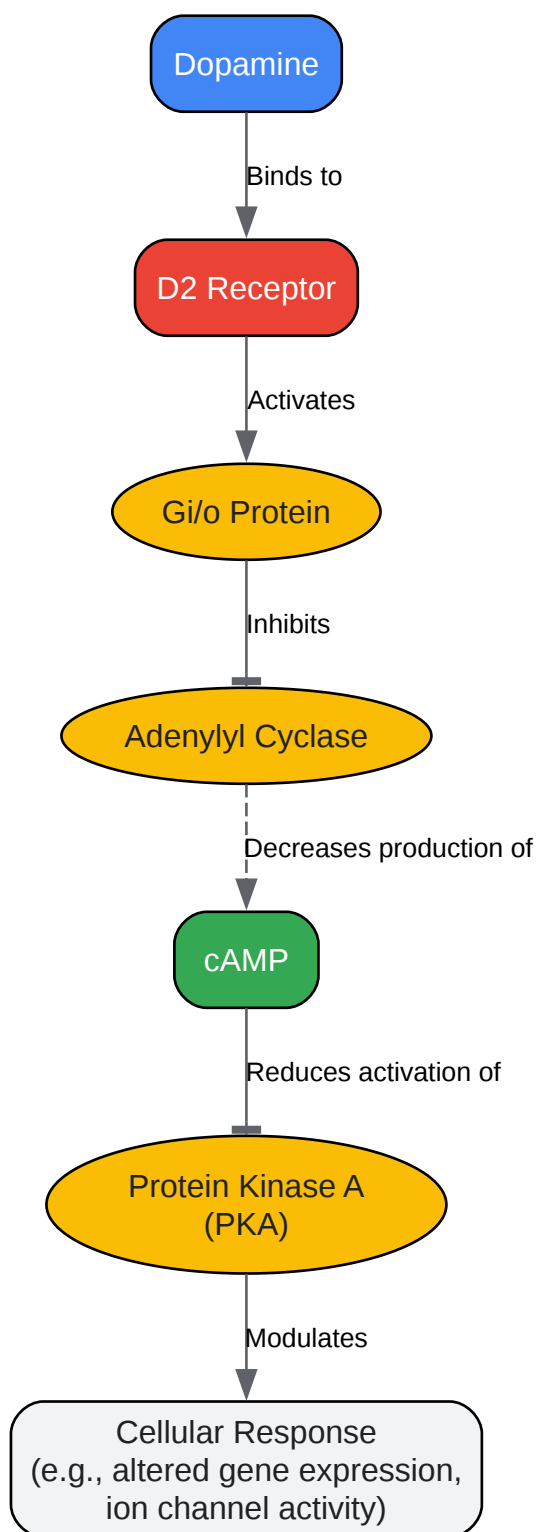
## Ligands for Voltage-Gated Calcium Channels

This indole derivative is also utilized in the preparation of high-affinity ligands for the  $\alpha 2\delta$  subunit of voltage-gated calcium channels.[\[2\]](#) These ligands are being investigated for their potential in treating neuropathic pain and other neurological conditions.[\[10\]](#)[\[11\]](#)[\[12\]](#)[\[13\]](#)[\[14\]](#)

## Experimental Workflow: Synthesis of a Hypothetical Dopamine D2 Receptor Antagonist

The following workflow illustrates a general approach to synthesizing a dopamine D2 receptor antagonist using **4-aminomethylindole**.





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